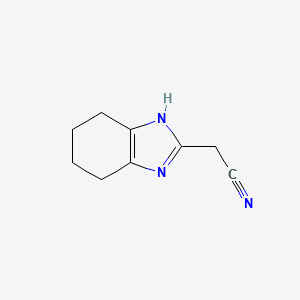

1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro-

Overview

Description

Scientific Research Applications

Synthesis of Novel Compounds

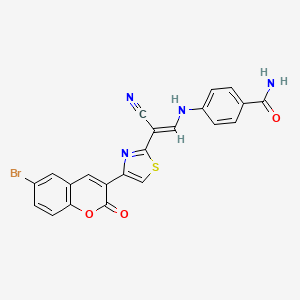

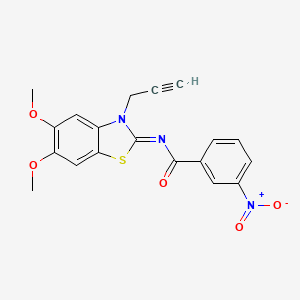

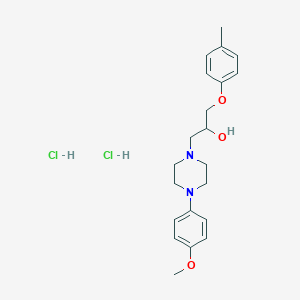

Researchers have developed novel heterocyclic compounds containing benzimidazole derivatives, demonstrating the utility of 1H-Benzimidazole-2-acetonitrile as a precursor in synthesizing biologically active molecules. These compounds have shown significant antimicrobial activity against a range of pathogenic bacterial strains, highlighting their potential in addressing antimicrobial resistance challenges (Bassyouni et al., 2012). Additionally, the synthesis of densely functionalized novel benzo[d]imidazolyl tetrahydropyridine carboxylates from 1H-Benzimidazole-2-acetonitrile and their evaluation for anti-inflammatory, antioxidant, and antimicrobial activities underscore the chemical's versatility in medicinal chemistry applications (ANISETTI & Reddy, 2017).

Antimicrobial and Anti-HIV Activity

1H-Benzimidazole-2-acetonitrile has been employed in the synthesis of benzimidazolylthiazoles, which were evaluated for their anti-HIV activity. Although no significant activity was observed, this highlights the ongoing exploration of benzimidazole derivatives in virology research (Badawey et al., 1992).

Anthelmintic Applications

A novel class of anthelmintics effective against drug-resistant nematodes was discovered, utilizing amino-acetonitrile derivatives (AADs), which likely includes structural motifs related to 1H-Benzimidazole-2-acetonitrile. These compounds are efficacious against various species of livestock-pathogenic nematodes, showcasing a potential new mode of action and overcoming existing resistances (Kaminsky et al., 2008).

Anticancer Research

Further research has involved the synthesis of benzimidazole derivatives for anticancer evaluation, highlighting the ongoing investigation into the therapeutic potential of compounds derived from 1H-Benzimidazole-2-acetonitrile in oncology (Salahuddin et al., 2014).

Future Directions

The future research directions for “1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro-” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given the wide range of activities exhibited by benzimidazole derivatives, these compounds may have potential in the development of new drugs for various diseases .

properties

IUPAC Name |

2-(4,5,6,7-tetrahydro-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBMWHDTJMBDKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)NC(=N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-2-acetonitrile, 4,5,6,7-tetrahydro- | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2702755.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)

![(Z)-ethyl 2-(6-isopropyl-2-((2-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702768.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B2702773.png)

![methyl 2-{[(2E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B2702774.png)

![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)